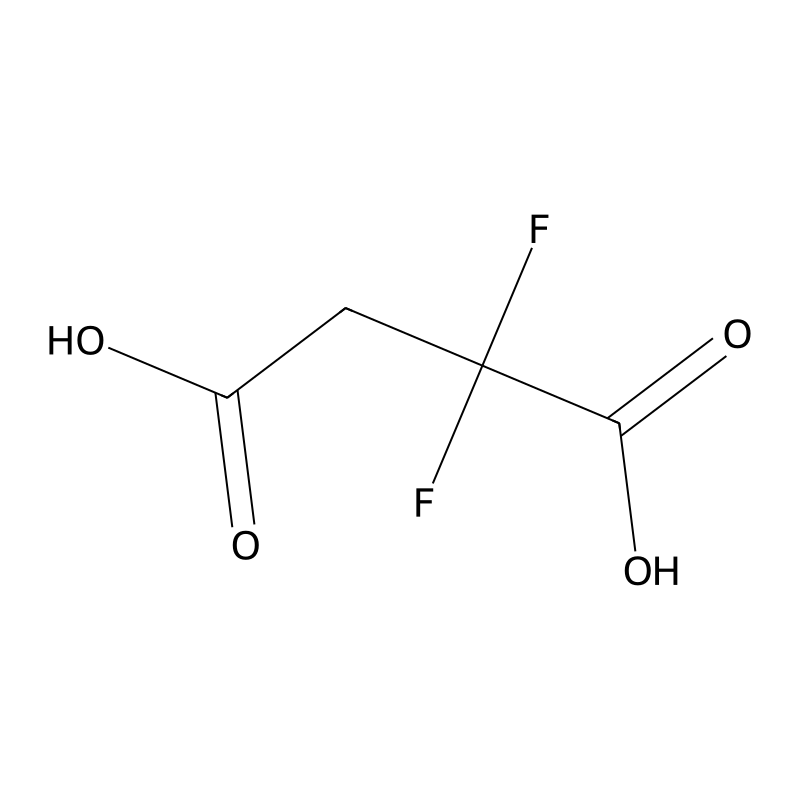

2,2-Difluorosuccinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of Fluorofumaric Acid

One application of 2,2-Difluorosuccinic acid in scientific research is the preparation of fluorofumaric acid. Fluorofumaric acid is a fluorinated analogue of fumaric acid, which plays a role in various biological processes. The conversion of 2,2-Difluorosuccinic acid to fluorofumaric acid can be achieved through thermal decarboxylation. [, ]

Here's the reaction equation for this conversion:

C₄H₄F₂O₄ (2,2-Difluorosuccinic acid) → C₄H₂F₂O₂ (fluorofumaric acid) + CO₂ (carbon dioxide)

This reaction is typically carried out at high temperatures, around 150-180 °C. []

2,2-Difluorosuccinic acid is a fluorinated organic compound with the molecular formula C₄H₄F₂O₄. It is characterized by the presence of two fluorine atoms attached to the second carbon of the succinic acid backbone. This compound is known for its unique properties, including its ability to participate in various

Currently, there is no scientific research readily available describing a specific mechanism of action for DFSA in biological systems. As mentioned earlier, its primary significance lies in its use as a synthetic intermediate.

DFSA can be irritating to the skin, eyes, and respiratory system. Standard laboratory safety practices for handling corrosive chemicals should be followed when working with DFSA []. Specific data on its toxicity is limited, and further research might be required for a more comprehensive understanding of its safety profile.

2,2-Difluorosuccinic acid can undergo several chemical transformations. Key reactions include:

- Decarboxylation: Under certain conditions, 2,2-difluorosuccinic acid can lose carbon dioxide to form fluorinated derivatives.

- Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful in various applications.

- Enolate Formation: The acidic protons in 2,2-difluorosuccinic acid can be deprotonated to form enolates, which are reactive intermediates in organic synthesis. This property makes it particularly useful in enolate alkylation reactions .

Research on the biological activity of 2,2-difluorosuccinic acid is limited but suggests potential applications in medicinal chemistry. Its structural similarity to other dicarboxylic acids may allow it to interact with biological systems, although specific studies detailing its pharmacological effects are scarce. The compound's unique fluorination may also impart distinct biological properties that warrant further investigation .

The synthesis of 2,2-difluorosuccinic acid typically involves the following methods:

- Fluorination of Succinic Acid: One common method is the direct fluorination of succinic acid using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents under controlled conditions.

- Reactions with Fluorinated Reagents: The compound can also be synthesized through reactions involving fluorinated intermediates or reagents that introduce fluorine atoms at specific positions on the succinic acid backbone .

2,2-Difluorosuccinic acid has several applications in both research and industry:

- Synthesis of Fluorinated Compounds: It serves as a precursor for the synthesis of fluorofumaric acid and other fluorinated organic compounds.

- Organic Synthesis: Due to its ability to form enolates, it is utilized in various organic synthesis pathways, particularly in alkylation reactions.

- Potential Pharmaceutical

Several compounds share structural similarities with 2,2-difluorosuccinic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Succinic Acid | C₄H₆O₄ | Non-fluorinated analogue; commonly used in metabolism. |

| Maleic Acid | C₄H₄O₄ | Unsaturated analogue; used in polymer production. |

| Fumaric Acid | C₄H₄O₄ | Geometric isomer of maleic acid; involved in biochemical processes. |

| 1,1-Difluorosuccinic Acid | C₄H₄F₂O₄ | Similar structure but different position of fluorine substitution. |

Uniqueness: 2,2-Difluorosuccinic acid's uniqueness lies primarily in its specific placement of fluorine atoms on the succinic backbone, which significantly alters its chemical reactivity compared to non-fluorinated analogues like succinic acid and other similar compounds. This positioning enhances its potential utility in synthetic organic chemistry and medicinal applications due to the distinct electronic effects imparted by the fluorine substituents .

Synthetic Pathways and Reaction Mechanisms

The synthesis of 2,2-difluorosuccinic acid involves several distinct methodological approaches, each offering unique advantages and challenges in terms of reaction efficiency, selectivity, and practical implementation. The development of reliable synthetic routes to this fluorinated dicarboxylic acid has been crucial for its utilization in advanced organic synthesis and pharmaceutical research applications.

Cyclobutene Precursor Oxidation Methods

The oxidation of cyclobutene represents one of the established pathways for accessing succinic acid derivatives, though specific application to 2,2-difluorosuccinic acid synthesis requires additional fluorination steps. The oxidation of cyclobutene with potassium permanganate has been demonstrated to produce succinic acid through ring-opening oxidation. This reaction proceeds through the cleavage of the strained four-membered ring system, with potassium permanganate serving as the oxidizing agent to convert the alkene functionality into carboxylic acid groups.

The mechanism involves the initial formation of a cyclic permanganate ester intermediate, followed by ring opening and subsequent oxidation to yield the dicarboxylic acid product. In the context of preparing fluorinated succinic acid derivatives, this methodology would require pre-functionalization of the cyclobutene precursor with fluorine substituents or post-oxidation fluorination procedures. The high strain energy associated with the cyclobutene ring system facilitates the oxidative ring-opening process, making this approach particularly effective for generating four-carbon dicarboxylic acid frameworks.

The application of this methodology to fluorinated substrates presents unique challenges related to the stability of fluorinated cyclobutene precursors and the compatibility of fluorine substituents with the harsh oxidative conditions typically employed in permanganate-mediated oxidations. Alternative oxidizing systems may be required to accommodate the presence of fluorine atoms while maintaining the efficiency of the ring-opening transformation.

Electrophilic Fluorination Strategies

Electrophilic fluorination approaches utilizing reagents such as Selectfluor have emerged as powerful tools for introducing fluorine atoms into organic molecules under controlled conditions. The use of Selectfluor as a fluorine donor has been extensively studied in various synthetic contexts, demonstrating remarkable chemoselectivity in fluorination reactions. These reactions typically proceed under photochemical conditions, employing photoredox catalysts to facilitate the fluorination process through radical-mediated pathways.

The mechanism of electrophilic fluorination involves the generation of fluorine radicals or electrophilic fluorine species that can selectively attack specific positions within the target molecule. In the context of preparing 2,2-difluorosuccinic acid, such strategies would involve the selective introduction of fluorine atoms at the 2-position of a succinic acid precursor or intermediate. The reaction conditions typically require careful optimization of catalyst loading, base selection, and solvent systems to achieve optimal yields and selectivity.

Photoredox catalysis has proven particularly effective in facilitating these transformations, with catalysts such as iridium complexes providing the necessary redox potential for activating the fluorination reagent. The reaction typically requires degassed conditions and proceeds through a series of single-electron transfer processes that generate the reactive fluorinating species. The selectivity of the fluorination can be influenced by electronic and steric factors within the substrate molecule, making it possible to achieve regioselective introduction of fluorine atoms.

Decarboxylative Fluorination Challenges

Decarboxylative fluorination represents a sophisticated approach for introducing fluorine atoms while simultaneously removing carboxylic acid functionalities, offering a unique strategy for accessing fluorinated organic compounds. This methodology typically involves the use of alpha-sulfonyl carboxylic acids as starting materials, which provide dual reactive sites for the formation of carbon-carbon and carbon-fluorine bonds within a single transformation.

The challenges associated with decarboxylative fluorination include achieving high chemoselectivity in the presence of multiple reactive sites, controlling the stereochemistry of the resulting products, and managing the competing pathways that can lead to unwanted side products. The reaction typically proceeds through a radical cascade mechanism involving both decarboxylation and desulfonylation processes, requiring careful optimization of reaction conditions to achieve the desired selectivity.

The multi-component nature of these reactions adds complexity to the optimization process, as the interplay between different reaction components can significantly influence the overall efficiency and selectivity of the transformation. Factors such as catalyst choice, base selection, solvent effects, and reaction temperature all play crucial roles in determining the success of decarboxylative fluorination processes. The development of efficient protocols for such transformations requires systematic investigation of these parameters to identify optimal conditions for specific substrate classes.

Physicochemical Characterization

The comprehensive characterization of 2,2-difluorosuccinic acid encompasses detailed analysis of its molecular structure, thermal properties, and chemical behavior under various conditions. Understanding these fundamental properties is essential for predicting the compound's behavior in synthetic applications and for developing effective purification and storage protocols.

Molecular Weight and Empirical Formula Analysis

2,2-Difluorosuccinic acid possesses the molecular formula C₄H₄F₂O₄, corresponding to a molecular weight of 154.07 grams per mole. The compound is registered under the Chemical Abstracts Service number 665-31-6 and carries the MDL number MFCD00040970. The structural formula can be represented as OC(=O)CC(F)(F)C(O)=O, indicating the presence of two carboxylic acid groups separated by a two-carbon chain, with both fluorine atoms attached to the same carbon center.

The IUPAC nomenclature designates this compound as 2,2-difluorobutanedioic acid, reflecting the systematic naming convention for dicarboxylic acids with fluorine substitution. The compound is also known by several synonymous names including butanedioic acid, 2,2-difluoro-, and 2,2-difluoro-butanedioic acid. The InChI key ZYLFHISLYSHWRH-UHFFFAOYSA-N provides a unique identifier for database searches and computational applications.

The molecular structure features a geminal difluoro substitution pattern at the 2-position, which significantly influences the compound's electronic properties and reactivity profile. The presence of two highly electronegative fluorine atoms creates a strong electron-withdrawing effect that affects both the acidity of the carboxylic acid groups and the overall chemical stability of the molecule. This structural arrangement also introduces conformational constraints that can influence the compound's three-dimensional shape and its interactions with other molecules.

Solubility and Thermal Stability Profiling

The solubility characteristics of 2,2-difluorosuccinic acid indicate that the compound is readily soluble in water, a property that facilitates its handling and purification in aqueous media. This water solubility can be attributed to the presence of two carboxylic acid groups, which can form hydrogen bonds with water molecules and undergo ionization to produce hydrophilic ionic species. The enhanced water solubility compared to non-fluorinated analogs may also result from the electronic effects of the fluorine substituents.

The thermal stability profile of 2,2-difluorosuccinic acid reveals several important temperature-dependent properties. The compound exhibits a melting point range of 144-145°C, indicating good thermal stability under normal handling conditions. Some sources report a slightly broader melting range of 139-144°C, which may reflect variations in purity or measurement conditions. The boiling point has been reported as 127°C, though this value should be interpreted with caution given the potential for decomposition at elevated temperatures.

The flash point of 2,2-difluorosuccinic acid is reported as 113°C, indicating the temperature at which the compound can form ignitable vapor-air mixtures. The density of the compound is 2.051 grams per cubic centimeter, reflecting the influence of the fluorine atoms on the material's physical properties. These thermal and physical properties are important considerations for developing appropriate storage conditions and processing protocols for synthetic applications involving this compound.

Acid Dissociation Constants and Ionization Behavior

The acid dissociation behavior of 2,2-difluorosuccinic acid is characterized by predicted pKa values that reflect the influence of fluorine substitution on the acidity of the carboxylic acid groups. The predicted pKa value of 0.33±0.28 indicates that this compound is significantly more acidic than unsubstituted succinic acid. This enhanced acidity results from the strong electron-withdrawing effect of the geminal difluoro substitution, which stabilizes the conjugate base forms through inductive effects.

The ionization behavior of 2,2-difluorosuccinic acid in aqueous solution involves sequential deprotonation of the two carboxylic acid groups, similar to other dicarboxylic acids but with significantly altered pKa values due to fluorine substitution. The first ionization is expected to occur readily under neutral or slightly acidic conditions, given the low predicted pKa value. The second ionization would occur at a higher pH, though the exact value would depend on the electronic interaction between the two carboxylic acid groups through the fluorinated carbon framework.

The presence of fluorine atoms not only affects the intrinsic acidity of the carboxylic acid groups but also influences the solvation behavior of the various ionic forms in aqueous solution. The fluorine atoms can participate in unique solvation interactions and may affect the mobility and reactivity of the ionic species formed upon ionization. Understanding these ionization characteristics is crucial for predicting the compound's behavior in different pH environments and for optimizing reaction conditions in synthetic applications where controlled protonation states are important.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive